2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones generally involves the reaction of certain amines with 4-chlorothieno[3,2-d]pyrimidines . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines has been proposed .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones would be based on the thieno[3,2-d]pyrimidin-4(3H)-one core structure, with various substituents attached to the core depending on the specific compound .Scientific Research Applications
- Researchers have synthesized and evaluated thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . Some of these compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, making thienopyrimidinones a promising class for antitubercular drug development.
- Effective chemotherapy is crucial for controlling malaria. A study explored a series of 2-substituted 4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one) derivatives . These compounds were investigated for their antiplasmodial activity against Plasmodium falciparum. Understanding their mechanism of action and optimizing their efficacy could contribute to malaria control efforts.
Antitubercular Activity
Antimalarial Properties
Mechanism of Action
Target of Action
The primary targets of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and proliferation of Mycobacterium tuberculosis and Mycobacterium bovis. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Pharmacokinetics
It is known that the compound has a broad spectrum of antibacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis. This leads to a reduction in the number of bacteria in the body, helping to control the infection .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSFJXSAWYCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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